2-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid
Description
2-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a chloro group, an ethoxy group, and a fluorine atom attached to a benzoic acid core
Properties
IUPAC Name |
2-(2-chloro-4-ethoxyphenyl)-4-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO3/c1-2-20-10-4-6-11(14(16)8-10)13-7-9(17)3-5-12(13)15(18)19/h3-8H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJIUWYGGAVJJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691678 | |
| Record name | 2'-Chloro-4'-ethoxy-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262005-35-5 | |
| Record name | [1,1′-Biphenyl]-2-carboxylic acid, 2′-chloro-4′-ethoxy-5-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262005-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Chloro-4'-ethoxy-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-ethoxyphenylboronic acid and 4-fluorobenzoic acid.
Suzuki Coupling Reaction: The key step in the synthesis is the Suzuki coupling reaction, where 2-chloro-4-ethoxyphenylboronic acid reacts with 4-fluorobenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the chloro, ethoxy, and fluorine groups can influence its binding affinity and specificity. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-ethoxyphenylboronic acid: Shares the chloro and ethoxy groups but lacks the fluorine atom.
4-Fluorobenzoic acid: Contains the fluorine atom but lacks the chloro and ethoxy groups.
2-Chloro-4-methoxyphenylboronic acid: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
2-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid is unique due to the combination of chloro, ethoxy, and fluorine groups attached to the benzoic acid core. This unique structure imparts specific chemical and physical properties, making it valuable in various applications.
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